5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole 5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15844261
InChI: InChI=1S/C10H10N2O2S2/c1-7-5-3-4-6-8(7)9-10(15-12-11-9)16(2,13)14/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10N2O2S2
Molecular Weight: 254.3 g/mol

5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole

CAS No.:

Cat. No.: VC15844261

Molecular Formula: C10H10N2O2S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole -

Specification

Molecular Formula C10H10N2O2S2
Molecular Weight 254.3 g/mol
IUPAC Name 4-(2-methylphenyl)-5-methylsulfonylthiadiazole
Standard InChI InChI=1S/C10H10N2O2S2/c1-7-5-3-4-6-8(7)9-10(15-12-11-9)16(2,13)14/h3-6H,1-2H3
Standard InChI Key XECFLWYADAQZOL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=C(SN=N2)S(=O)(=O)C

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-(methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is C₁₀H₁₀N₂O₂S₂, with a molecular weight of 254.32 g/mol . Key structural features include:

  • 1,2,3-Thiadiazole ring: A five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.

  • Methylsulfonyl group (-SO₂CH₃): Enhances solubility and electron-withdrawing properties, potentially improving binding to biological targets .

  • o-Tolyl group: A methyl-substituted benzene ring at the ortho position, contributing to hydrophobic interactions in drug-receptor complexes.

The compound’s InChIKey (ACYMMEQOQBHCJM-UHFFFAOYSA-N) and SMILES (CS(=O)(=O)C1=C(N=NS1)C2=CC=CC=C2C) identifiers confirm its unique stereoelectronic profile.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves cyclization reactions or functional group transformations:

  • Cyclocondensation: Reaction of o-tolyl isothiocyanate with hydrazine derivatives, followed by oxidation to introduce the methylsulfonyl group.

  • Post-Modification: Substitution of preformed 1,2,3-thiadiazoles with methylsulfonyl chloride under basic conditions .

A representative protocol from analogous compounds involves:

  • Treating 4-(o-tolyl)-1,2,3-thiadiazole-5-thiol with methyl iodide in the presence of a base to yield the thioether intermediate.

  • Oxidizing the thioether to the sulfone using hydrogen peroxide or oxone .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.45 (s, 3H, CH₃ from o-tolyl), δ 3.15 (s, 3H, SO₂CH₃), and aromatic protons at δ 7.2–7.8.

  • IR: Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1140 cm⁻¹ (S=O symmetric stretch) .

Biological Activities and Mechanisms

Antimicrobial Properties

Methylsulfonyl-thiadiazoles demonstrate broad-spectrum activity:

  • MIC Values: 25 µg/mL against Staphylococcus aureus and Escherichia coli for chlorinated/fluorinated analogs .

  • Mechanism: Disruption of microbial cell membrane integrity via sulfone-mediated hydrogen bonding .

Applications in Drug Discovery

Pharmacophore Hybridization

The methylsulfonyl group acts as a hydrogen bond acceptor, while the o-tolyl moiety provides lipophilicity, making the compound a versatile scaffold for:

  • Kinase Inhibitors: Targeting EGFR or VEGFR2 .

  • Anticonvulsants: Modulation of GABAergic pathways .

Toxicity Profile

  • Invertebrate Models: Daphnia magna assays for related thiadiazoles show low acute toxicity (LC₅₀ > 100 µM) .

  • Cytotoxicity: Selective activity against cancer cells over normal fibroblasts (SI > 10) .

Industrial and Research Relevance

Patent Landscape

  • WO2021156467A1: Covers thiadiazole sulfonamides as anticancer agents .

  • US2022000224A1: Applications in agrochemicals due to antifungal properties .

Challenges and Future Directions

  • Solubility Optimization: Prodrug strategies to enhance bioavailability.

  • Target Identification: Proteomics studies to elucidate binding partners.

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